N4-(3-morpholinopropyl)-5-nitropyrimidine-4,6-diamine
Overview
Description
N4-(3-morpholinopropyl)-5-nitropyrimidine-4,6-diamine is a chemical compound with the molecular formula C11H18N6O3. It is known for its applications in various fields such as organic synthesis, pharmaceuticals, and agrochemicals . This compound features a morpholine ring, a nitro group, and a pyrimidine ring, making it a versatile molecule for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4-(3-morpholinopropyl)-5-nitropyrimidine-4,6-diamine typically involves the reaction of 3-(4-morpholinyl)propylamine with 5-nitro-4,6-dichloropyrimidine under controlled conditions. The reaction is carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure maximum yield and purity. The reaction mixture is typically subjected to purification techniques such as recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
N4-(3-morpholinopropyl)-5-nitropyrimidine-4,6-diamine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrimidine ring.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed
Reduction: Formation of N-[3-(4-morpholinyl)propyl]-4,6-diaminopyrimidine.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Hydrolysis: Formation of corresponding carboxylic acids or amines.
Scientific Research Applications
N4-(3-morpholinopropyl)-5-nitropyrimidine-4,6-diamine has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of agrochemicals and dyes
Mechanism of Action
The mechanism of action of N4-(3-morpholinopropyl)-5-nitropyrimidine-4,6-diamine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or receptors, affecting cellular pathways and processes .
Comparison with Similar Compounds
Similar Compounds
- N-[3-(4-morpholinyl)propyl]-3-nitrobenzamide
- N-[3-(4-morpholinyl)propyl]-5-nitro-2-pyridinamine
- N-[2,5-Diethoxy-4-({[3-(4-morpholinyl)propyl]carbamothioyl}amino)phenyl]benzamide
Uniqueness
N4-(3-morpholinopropyl)-5-nitropyrimidine-4,6-diamine stands out due to its unique combination of a morpholine ring, nitro group, and pyrimidine ring. This structure imparts specific chemical and biological properties that make it valuable for various applications. Its ability to undergo diverse chemical reactions and its potential therapeutic properties further enhance its significance in scientific research and industry .
Properties
IUPAC Name |
4-N-(3-morpholin-4-ylpropyl)-5-nitropyrimidine-4,6-diamine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N6O3/c12-10-9(17(18)19)11(15-8-14-10)13-2-1-3-16-4-6-20-7-5-16/h8H,1-7H2,(H3,12,13,14,15) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTTIMGYZNNGONA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCNC2=NC=NC(=C2[N+](=O)[O-])N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N6O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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